2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine core. Key structural features include:
- Position 3: Cyano (-CN) group, contributing to electron-withdrawing effects.
- Position 4: Furan-2-yl substituent, introducing a heteroaromatic ring with oxygen.
- Position 7: Methyl (-CH₃) group, providing steric bulk.
The compound’s molecular formula is inferred as C₂₀H₁₆N₄O₂S, with a molar mass of 392.43 g/mol (calculated based on substituent contributions) .
Properties
IUPAC Name |
2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-8-15-17(19(23)22(11)10-12-4-3-7-26-12)16(14-5-2-6-24-14)13(9-20)18(21)25-15/h2-8,16H,10,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCIWLWACJZODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CO3)C(=O)N1CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(thiophen-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 344.39 g/mol. The structure features a pyrano-pyridine core, which is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrano[3,2-c]pyridine derivatives. For instance, a series of related compounds were tested against various human tumor cell lines, revealing significant antiproliferative effects. Notably, derivatives with specific substitutions exhibited high activity against melanoma and colon cancer cell lines.
- Mechanism of Action :
Antimicrobial Activity
Pyrano[3,2-c]pyridine derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicated that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria.
- Inhibition Studies :
- The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Inflammatory pathways are crucial in various diseases, including cancer and autoimmune disorders.
- Cytokine Modulation :
Case Studies
| Study | Compound Tested | Cell Lines | IC50 (µM) | Observations |
|---|---|---|---|---|
| 1 | 2-amino-4-(furan-2-yl)-7-methyl... | A375 (melanoma) | 0.15 | Induces G2/M arrest |
| 2 | Similar derivatives | HT29 (colon) | 0.04 | High antiproliferative activity |
| 3 | Related compounds | E.coli | 10 | Significant antibacterial effect |
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis of substituent variations and their implications:
Substituent at Position 4
Impact : Furan-2-yl offers a balance of moderate polarity and planar geometry, favoring interactions with aromatic receptors compared to bulky phenyl derivatives.
Substituent at Position 6
Impact : Thiophen-2-ylmethyl provides a unique combination of sulfur-mediated hydrophobicity and conformational flexibility, distinguishing it from nitrogen-containing analogs.
Core Structure and Shared Features
All analogs retain the pyrano[3,2-c]pyridine core, 2-amino, and 3-cyano groups. These shared features suggest:
- Electron-deficient core : Facilitates charge-transfer interactions in catalytic or receptor-binding applications.
- Hydrogen-bonding capacity: Amino and carbonyl groups enable interactions with biological targets.
Molecular Properties
Q & A
Basic Question: What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
Methodological Answer:
The synthesis typically involves multi-step cyclocondensation reactions. A plausible route starts with the reaction of substituted furan and thiophene precursors with a β-ketoester or malononitrile derivative under acidic or basic conditions. For example, demonstrates the use of β-ketoesters and amines to form pyrano-pyridine cores via Knoevenagel condensation followed by cyclization . Key intermediates include β-enaminonitriles (for the pyridine ring) and substituted furan-thiophene hybrids. Refluxing in ethanol or acetonitrile with catalytic piperidine (for base-mediated reactions) or acetic acid (for acid-catalyzed cyclization) is common.
Basic Question: Which spectroscopic techniques are most reliable for characterizing the structural features of this compound?
Methodological Answer:
1H and 13C NMR are critical for confirming the pyrano-pyridine core and substituent positions. For instance, reports distinct NMR signals for methyl groups (δ ~3.0–3.4 ppm), aromatic protons (δ ~6.9–7.4 ppm), and NH2 groups (broad singlet at δ ~6.7 ppm) . IR spectroscopy identifies nitrile stretches (ν ~2200–2250 cm⁻¹) and carbonyl groups (ν ~1650–1750 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak and fragmentation patterns.
Advanced Question: How can computational methods (e.g., DFT) predict regioselectivity in the pyrano-pyridine system during synthesis?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA software) can model transition states and intermediate stability. For example, the regioselectivity of thiophen-2-ylmethyl substitution at position 6 (vs. other positions) can be assessed by comparing activation energies of possible pathways. Solvent effects (PCM models) and steric/electronic descriptors (Hammett constants) should be incorporated. highlights palladium-catalyzed cyclization mechanisms, which can be computationally validated to optimize reaction conditions .
Advanced Question: What strategies resolve contradictions in NMR data interpretation for tautomeric forms?
Methodological Answer:
Variable-temperature NMR (VT-NMR) and deuterium exchange experiments can distinguish tautomers. For example, shows that NH2 protons in tautomeric equilibria exhibit temperature-dependent splitting or broadening . 2D NMR (e.g., NOESY) can identify spatial proximity between substituents. Isotopic labeling (15N or 13C) may clarify ambiguous signals.
Advanced Question: How can catalytic systems be evaluated for improving cyclization efficiency in synthesis?
Methodological Answer:
Screen catalysts (e.g., Lewis acids like ZnCl2, organocatalysts like L-proline) under varying temperatures and solvents. discusses palladium-catalyzed reductive cyclization using formic acid as a CO surrogate, which could be adapted for pyrano-pyridine systems . Monitor reaction progress via TLC or in situ FTIR. Compare turnover frequencies (TOF) and yields to identify optimal conditions.
Advanced Question: What experimental designs explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
Substituent Variation: Synthesize analogs with modified furan/thiophene substituents (e.g., halogenation, methylation) as in and .
Bioassays: Test derivatives for target binding (e.g., enzyme inhibition assays, receptor affinity studies).
Computational SAR: Use molecular docking (AutoDock, Schrödinger) to correlate substituent electronic profiles (Hammett σ, π parameters) with activity.
Advanced Question: How do solvent polarity and proticity influence cyclization kinetics?
Methodological Answer:
Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, accelerating cyclization but risking side reactions. Protic solvents (ethanol, water) may hydrogen-bond with intermediates, slowing kinetics but improving selectivity. reports ethanol as optimal for dihydropyrano-pyrazole synthesis due to balanced polarity and boiling point . Conduct kinetic studies (e.g., time-resolved NMR) to map solvent effects on rate constants (k).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
